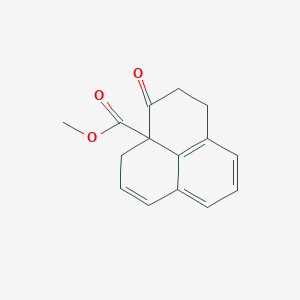![molecular formula C19H19FN4O B12591970 Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- CAS No. 646450-62-6](/img/structure/B12591970.png)
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- is a derivative of quinazoline, a heterocyclic compound with significant biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The specific compound incorporates a pyridine ring and a pyrrolidine ring, which may contribute to its unique biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves several key steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and can be used to synthesize polysubstituted quinazoline derivatives.
Metal-mediated reaction: Transition metals like palladium and copper are often used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates and yields.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable methods such as continuous flow synthesis and large-scale microwave reactors. These methods ensure high yields and purity while minimizing reaction times and energy consumption .
化学反応の分析
Types of Reactions
Quinazoline derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
科学的研究の応用
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways involved in cancer cell proliferation . The molecular targets and pathways involved can vary depending on the specific functional groups present on the quinazoline core .
類似化合物との比較
Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrimidine: Shares structural similarities with quinazoline and exhibits comparable pharmacological properties.
Benzodiazepine: Contains a fused benzene and diazepine ring, similar to the quinazoline structure.
Uniqueness
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- is unique due to its specific functional groups, which may enhance its biological activity and selectivity compared to other quinazoline derivatives .
特性
CAS番号 |
646450-62-6 |
|---|---|
分子式 |
C19H19FN4O |
分子量 |
338.4 g/mol |
IUPAC名 |
7-[(2-fluoropyridin-3-yl)methoxy]-2-methyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C19H19FN4O/c1-13-22-17-11-15(25-12-14-5-4-8-21-18(14)20)6-7-16(17)19(23-13)24-9-2-3-10-24/h4-8,11H,2-3,9-10,12H2,1H3 |
InChIキー |
QOYVDQPNGMAGHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=C(N=CC=C3)F)C(=N1)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)



![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
